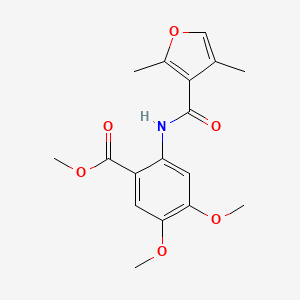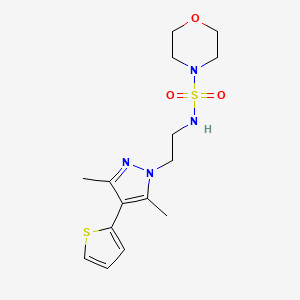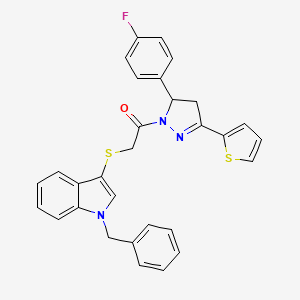![molecular formula C22H26N6O2 B2480524 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 1014008-17-3](/img/structure/B2480524.png)
8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole and pyrimidine derivatives are widely studied for their diverse chemical and biological activities. Their structural complexity and functional group diversity make them key subjects in organic and medicinal chemistry research. Although the specific compound mentioned is not directly found in the literature, related compounds offer a foundation for discussing synthesis methods, molecular structure analysis, and chemical properties.
Synthesis Analysis
The synthesis of pyrazole and pyrimidine derivatives typically involves condensation reactions, cycloadditions, or nucleophilic substitution reactions. For example, the condensation of diethyl 2-thiobarbituric acid and phenylpyrazole derivatives in ethanol, in the presence of pyridine, leads to structurally related compounds. These methods highlight the versatility and creativity required in organic synthesis to construct complex molecules like the one (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole and pyrimidine derivatives is often confirmed using X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the detailed visualization of the molecule's geometry, bond lengths, and angles, providing insights into its three-dimensional conformation. For instance, XRD analysis confirmed the structure of substituted dihydropyrano[4,3-b] pyrrole-2,3(1H,6H)-diones, highlighting the importance of structural determination in understanding compound properties (Silaichev et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Synthesis of Anticancer Compounds: Compounds including dimethylpyrazolyl derivatives have been synthesized for testing against various human cancer cell lines. Dimethylpyrazolyl derivatives displayed significant cytotoxic activity, highlighting their potential in cancer treatment (El-Naem et al., 2003).
Antimicrobial Activity
- Development of Antimicrobial Agents: Research into pyrazolyl derivatives has led to the synthesis of compounds with enhanced antimicrobial properties. Studies indicate that the presence of electron-withdrawing groups on these compounds can significantly enhance their antimicrobial efficacy (Amir et al., 2012).
Catalytic and Chemical Synthesis
- Efficient Chemical Synthesis: Pyrazolyl derivatives have been utilized in the synthesis of pyridine-pyrimidines, demonstrating their utility as catalysts in producing high yields of chemically significant compounds (Rahmani et al., 2018).
Biochemical Research
- Biological and Biochemical Studies: The diverse chemical properties of pyrazolyl derivatives make them suitable for various biochemical applications, including cell imaging and studying biochemical pathways (Lei et al., 2016).
Drug Synthesis
- Synthesis of Pharmaceutical Compounds: Pyrazolyl derivatives are instrumental in synthesizing a wide range of pharmaceutical compounds with various therapeutic potentials, such as anti-inflammatory, analgesic, and CNS-active drugs (Menozzi et al., 1992).
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-13(2)27-18-19(23-21(27)28-16(5)11-15(4)24-28)25(6)22(30)26(20(18)29)12-17-9-7-14(3)8-10-17/h7-11,13H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNTLZFMSQATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C(C)C)N4C(=CC(=N4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


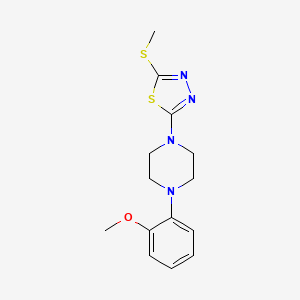
![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
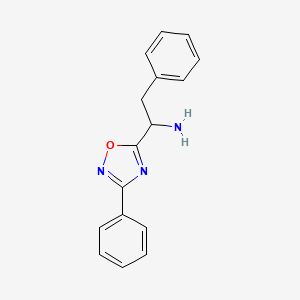
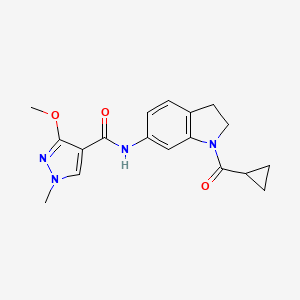

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)
